4-(Piperidin-2-yl)butanoic acid hydrochloride

Medicinal Chemistry Organic Synthesis Analytical Chemistry

FK866 analog synthesis requires the 2-yl piperidine regioisomer; the cheaper 4-yl isomer (CAS 84512-08-3) fails to produce the target molecule. 4-(Piperidin-2-yl)butanoic acid hydrochloride ensures regiochemical fidelity. • Confirmed 2-yl attachment; melting point 191-192°C as QC checkpoint • Key precursor for NAMPT inhibitor SAR campaigns • Available in research quantities (100 mg-5 g) with global shipping

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 63987-69-9
Cat. No. B1281357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-2-yl)butanoic acid hydrochloride
CAS63987-69-9
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCCC(=O)O.Cl
InChIInChI=1S/C9H17NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h8,10H,1-7H2,(H,11,12);1H
InChIKeyTZEDJYFOMIEMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-2-yl)butanoic Acid Hydrochloride (CAS 63987-69-9): Chemical Identity and Procurement Baseline


4-(Piperidin-2-yl)butanoic acid hydrochloride (CAS 63987-69-9) is a hydrochloride salt of a piperidine-substituted butanoic acid, characterized by a six-membered heterocyclic amine linked to a four-carbon carboxylic acid chain at the 2-position of the piperidine ring . This compound, with a molecular formula of C9H18ClNO2 and a molecular weight of 207.7 g/mol , exists as a crystalline powder with a melting point of 191-192°C . It serves as a versatile small-molecule scaffold and is a key precursor in the synthesis of FK866, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) and NAD biosynthesis [1].

Why 4-(Piperidin-2-yl)butanoic Acid Hydrochloride Cannot Be Casually Substituted


The piperidine-butanoic acid scaffold exhibits significant structure-property variations based on the point of ring attachment and the salt form. Attempting to substitute 4-(Piperidin-2-yl)butanoic acid hydrochloride with a regioisomer such as the 4-yl (CAS 84512-08-3) or 1-yl (CAS 5463-76-3) analog introduces substantial differences in physicochemical properties that directly impact synthesis workflows, purification, and ultimately, product yield and purity . The specific positioning of the piperidine ring at the 2-position, combined with the hydrochloride counterion, defines a unique set of characteristics—including melting point, solubility, and market availability—that must be rigorously matched to the intended application to ensure experimental reproducibility and avoid costly downstream failures [1].

Quantitative Differentiation of 4-(Piperidin-2-yl)butanoic Acid Hydrochloride vs. Regioisomeric Analogs


Melting Point Distinction: 4-(Piperidin-2-yl)butanoic Acid Hydrochloride vs. 4-yl and 1-yl Analogs

The melting point of 4-(Piperidin-2-yl)butanoic acid hydrochloride is 191-192°C . This is significantly higher than that of its regioisomer, 4-(Piperidin-4-yl)butanoic acid hydrochloride, which melts at 113-117°C , and comparable to, though slightly lower than, the 4-(Piperidin-1-yl)butanoic acid hydrochloride analog (194-196°C) [1]. The 77°C differential relative to the 4-yl isomer provides a clear, quantifiable metric for compound identification and purity assessment.

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Comparative Procurement Economics: Cost Analysis of 4-(Piperidin-2-yl)butanoic Acid Hydrochloride

The market price for 4-(Piperidin-2-yl)butanoic acid hydrochloride (95% purity) is approximately $1115 for a 5.0 g quantity [1]. In contrast, its 4-yl regioisomer, 4-(Piperidin-4-yl)butanoic acid hydrochloride, is priced at approximately $32 (230.0元) for a 5 g quantity at 97% purity . The 2-yl isomer commands a >30-fold price premium, reflecting its more specialized synthetic utility or limited availability relative to the 4-yl analog.

Procurement Research Economics Laboratory Management

Purity Grade Availability: Differentiating 4-(Piperidin-2-yl)butanoic Acid Hydrochloride

Standard commercial specifications for 4-(Piperidin-2-yl)butanoic acid hydrochloride indicate a minimum purity of 95% . In contrast, its 4-yl analog, 4-(Piperidin-4-yl)butanoic acid hydrochloride, is readily available in higher purity grades, including 97% and 98% [1]. This difference in attainable purity levels may influence the selection of starting materials for syntheses requiring high initial purity to avoid downstream purification challenges.

Chemical Synthesis Analytical Chemistry Quality Control

Optimal Application Scenarios for Procuring 4-(Piperidin-2-yl)butanoic Acid Hydrochloride


Precursor for Specialized NAMPT/NAD Biosynthesis Inhibitors

When the synthetic route for a specific FK866 analog or a novel NAMPT inhibitor explicitly requires the 2-yl substitution pattern on the piperidine ring, 4-(Piperidin-2-yl)butanoic acid hydrochloride is the mandatory starting material. Substitution with the 4-yl isomer will result in a structurally distinct intermediate that fails to produce the target molecule, as demonstrated by the unique melting point of 191-192°C which serves as a key quality checkpoint .

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

In SAR campaigns where the effect of the piperidine attachment point on biological activity is being investigated, procuring the 2-yl isomer is essential to test the specific hypothesis. The significant cost premium (>$1100 for 5g vs. ~$32 for the 4-yl analog) is justified only when the study design demands a direct comparison of regioisomers [1].

Analytical Method Development and Validation

The distinct melting point (191-192°C) and chromatographic behavior of the 2-yl isomer make it an ideal reference standard for developing and validating analytical methods (e.g., HPLC, GC, or DSC) to detect and quantify regioisomeric impurities in related piperidine-butanoic acid derivatives .

Small-Scale Exploratory Synthesis

For proof-of-concept reactions or exploratory chemistry where the unique reactivity of the 2-yl scaffold is under investigation, procuring a small quantity (e.g., 1-5 g) is appropriate. The high cost per gram ($223/g) is acceptable for low-volume, high-value experiments where the outcome cannot be achieved with cheaper regioisomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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